molecular formula C18H18N2O4 B13259599 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13259599
M. Wt: 326.3 g/mol
InChI Key: XRZVCGIEHSZCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is an alanine derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized as a protective group in the synthesis of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVCGIEHSZCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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